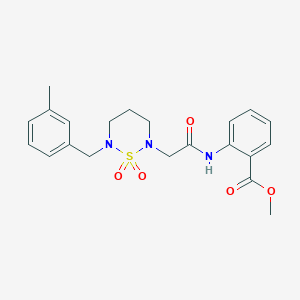

Methyl 2-(2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate

Description

Methyl 2-(2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate is a heterocyclic compound featuring a 1,2,6-thiadiazinan ring sulfonated at the 1- and 6-positions. The structure includes a 3-methylbenzyl substituent on the thiadiazinan ring, an acetamido linker, and a methyl benzoate ester.

Properties

IUPAC Name |

methyl 2-[[2-[6-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-16-7-5-8-17(13-16)14-23-11-6-12-24(30(23,27)28)15-20(25)22-19-10-4-3-9-18(19)21(26)29-2/h3-5,7-10,13H,6,11-12,14-15H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYOZXFMWIXYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the thiadiazine family, characterized by a dioxido-thiadiazine nucleus. Its chemical structure can be represented as follows:

This structure contributes to its biological properties, including anti-inflammatory and anticancer activities.

1. Anti-inflammatory Activity

Research indicates that thiadiazine derivatives exhibit promising anti-inflammatory effects. In studies evaluating the inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (5-LOX), compounds similar to this compound demonstrated significant inhibition of COX-2 and 5-LOX pathways.

- In Vitro Studies : Concentration-dependent inhibition was observed in vitro with tested compounds showing effective anti-nociceptive properties at doses around 50 mg/kg in animal models .

- Mechanism : The mechanism involves the binding affinity of the compound to COX enzymes, leading to reduced inflammatory mediators in biological systems.

2. Anticancer Activity

Thiadiazine derivatives have shown notable cytotoxic effects against various cancer cell lines. The compound has been tested against HeLa (cervical cancer), HT-29 (colon cancer), and A549 (lung cancer) cells.

- Cytotoxicity Assays : In vitro assays revealed moderate to high cytotoxicity against these cell lines, with IC50 values indicating significant effectiveness compared to control treatments .

- Mechanism of Action : The anticancer activity is attributed to the disruption of cellular processes essential for cancer cell survival and proliferation. The formation of reactive species from the compound may contribute to its cytotoxicity.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Mouse paw edema model | Not specified | COX-2 and 5-LOX inhibition |

| Anticancer | HeLa | 15.3 | Induction of apoptosis |

| HT-29 | 12.7 | Cell cycle arrest | |

| A549 | 18.5 | Reactive oxygen species generation |

Research Findings

Recent studies have highlighted the potential of this compound in treating conditions related to inflammation and cancer. For instance:

- In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers compared to untreated controls .

- Cell-Based Studies : Investigations into melanin production inhibition suggest that this compound may also have applications in dermatological treatments for hyperpigmentation by inhibiting tyrosinase activity .

Scientific Research Applications

Biological Activities

The compound exhibits significant biological properties that make it a candidate for various therapeutic applications:

- Anti-inflammatory and Analgesic Properties : Research indicates that thiadiazine derivatives, including methyl 2-(2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate, have shown concentration-dependent inhibition of cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX). These enzymes are crucial in the inflammatory process, suggesting the compound's potential in treating inflammatory conditions .

- Antimicrobial Activity : Thiadiazine derivatives have been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .

- Antiprotozoal Activity : The compound has also been investigated for its effects against protozoan infections. In vitro studies show that certain thiadiazine derivatives can inhibit the growth of Leishmania species, indicating their potential as antileishmanial agents .

Case Studies

Several studies have highlighted the effectiveness of this compound:

Case Study 1: In Vitro Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of various thiadiazine derivatives in animal models. The results showed a significant reduction in paw edema in mice treated with the compound at a dose of 50 mg/kg compared to control groups. This suggests its potential utility in managing inflammatory pain .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was tested against several bacterial strains. The compound demonstrated effective inhibition of growth against Escherichia coli and Staphylococcus aureus, indicating its promise as a novel antimicrobial agent .

Case Study 3: Antiprotozoal Activity

Research focusing on the antiprotozoal properties revealed that certain thiadiazine derivatives could inhibit Leishmania amazonensis growth significantly. The compounds were effective at concentrations as low as 100 µg/mL in vitro .

Comparison with Similar Compounds

Benzoate Esters with Sulfonylurea Linkages (Pesticide Analogs)

Structural Similarities :

- The methyl benzoate ester group is shared with sulfonylurea herbicides like metsulfuron-methyl and tribenuron-methyl (–4). These pesticides feature a triazine or pyrimidine ring linked via sulfonylurea bridges to the benzoate.

- Key Difference : The target compound substitutes the sulfonylurea group with a sulfonated thiadiazinan-acetamido moiety, which may alter binding specificity and biological activity.

Functional Implications :

- Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants.

Thiazolo-Pyrimidine Derivatives ()

Structural Comparison :

- Compounds like (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine (11a) share a fused heterocyclic system but lack the sulfonated thiadiazinan core. Instead, they incorporate thiazolo-pyrimidine rings with cyano and methylfuran substituents.

- Key Difference : The target compound’s thiadiazinan ring provides a sulfonated, conformationally constrained scaffold, which may enhance metabolic stability compared to the planar thiazolo-pyrimidine systems .

Activity Implications :

Thiadiazinan-Containing Inhibitors ()

Comparison with KR-67607 :

- KR-67607, an 11β-HSD1 inhibitor, shares the 1,1-dioxido-1,2,6-thiadiazinan core but substitutes the benzoate ester with an adamantane-carboxamide group.

- Key Difference : The adamantane group in KR-67607 enhances lipophilicity and blood-brain barrier penetration, while the target compound’s benzoate ester may favor peripheral tissue targeting .

Pharmacological Implications :

- KR-67607’s efficacy in dry eye syndrome models suggests that the thiadiazinan scaffold is biologically active. The target compound’s 3-methylbenzyl group could modulate selectivity for enzymes or receptors beyond 11β-HSD1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.